N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which have been widely used as antibiotics and diuretics.
Wirkmechanismus
N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of intracellular pH and is involved in the development and progression of cancer. By inhibiting CAIX, this compound can induce apoptosis (programmed cell death) in cancer cells and suppress tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis (the formation of new blood vessels), the suppression of tumor invasion and metastasis, and the modulation of immune responses. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CAIX, its low toxicity, and its ability to penetrate cell membranes. However, its solubility in water is limited, which can make it difficult to use in certain experimental setups. Additionally, its effects on other carbonic anhydrase isoforms and its potential interactions with other drugs need to be further investigated.
Zukünftige Richtungen
Future research on N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide could focus on its potential applications in the treatment of specific types of cancer, such as renal cell carcinoma, which overexpresses CAIX. Other potential directions for research could include the development of more potent and selective CAIX inhibitors, the investigation of the effects of this compound on other carbonic anhydrase isoforms, and the evaluation of its potential interactions with other drugs. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its pharmacological effects and potential applications.
Synthesemethoden
N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2,6-difluoroaniline with ethyl 4-chlorobenzenesulfonate in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-2-20-10-6-8-11(9-7-10)21(18,19)17-14-12(15)4-3-5-13(14)16/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBJHAJPPTWCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.